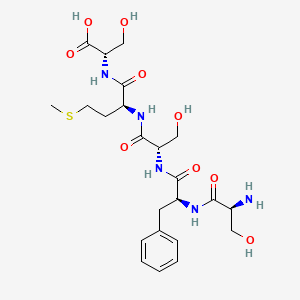
L-Serine, L-seryl-L-phenylalanyl-L-seryl-L-methionyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Serine, L-seryl-L-phenylalanyl-L-seryl-L-methionyl-: is a peptide composed of the amino acids L-serine, L-phenylalanine, and L-methionineL-serine is a non-essential amino acid that plays a crucial role in protein synthesis, cell proliferation, and the formation of sphingolipids in the central nervous system .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of L-Serine, L-seryl-L-phenylalanyl-L-seryl-L-methionyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Activation of the Resin: The resin is activated to allow the first amino acid to attach.
Coupling Reactions: Each amino acid is coupled to the growing chain using coupling reagents such as HBTU or DIC.
Deprotection: Temporary protecting groups on the amino acids are removed to allow the next amino acid to couple.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production of peptides like L-Serine, L-seryl-L-phenylalanyl-L-seryl-L-methionyl- often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: L-serine can undergo oxidation to form serine aldehyde.
Reduction: Reduction reactions can convert L-serine to glycine.
Substitution: Nucleophilic substitution reactions can modify the side chains of the amino acids in the peptide.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Serine aldehyde.
Reduction: Glycine.
Substitution: Various modified peptides depending on the substituents used.
Scientific Research Applications
Chemistry:
Peptide Synthesis: Used as a model compound for studying peptide bond formation and stability.
Biology:
Cell Signaling: Plays a role in cell signaling pathways due to its involvement in protein synthesis and modification.
Medicine:
Neuroprotection: L-serine has been studied for its neuroprotective effects in conditions like Alzheimer’s disease and amyotrophic lateral sclerosis (ALS).
Therapeutic Potential: Potential use in treating neurological disorders due to its role in neurotransmitter synthesis and neuroprotection.
Industry:
Biotechnology: Used in the production of recombinant proteins and enzymes.
Pharmaceuticals: Employed in the synthesis of peptide-based drugs.
Mechanism of Action
Molecular Targets and Pathways: L-Serine, L-seryl-L-phenylalanyl-L-seryl-L-methionyl- exerts its effects primarily through its role in protein synthesis and modification. It activates glycine receptors and upregulates PPAR-γ, leading to neurotransmitter synthesis, neuroprotection, and anti-inflammatory effects . Additionally, it selectively activates lysosomal cathepsins B and L, contributing to protein clearance and neuroprotection .
Comparison with Similar Compounds
L-Serine: A non-essential amino acid involved in protein synthesis and cell proliferation.
L-Phenylalanine: An essential amino acid used in the biosynthesis of proteins and neurotransmitters.
L-Methionine: An essential amino acid involved in methylation reactions and the synthesis of cysteine.
Uniqueness: L-Serine, L-seryl-L-phenylalanyl-L-seryl-L-methionyl- is unique due to its specific sequence of amino acids, which imparts distinct biochemical properties and potential therapeutic applications. Its combination of L-serine, L-phenylalanine, and L-methionine allows it to participate in diverse biochemical pathways, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
557786-29-5 |
|---|---|
Molecular Formula |
C23H35N5O9S |
Molecular Weight |
557.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C23H35N5O9S/c1-38-8-7-15(20(33)28-18(12-31)23(36)37)25-22(35)17(11-30)27-21(34)16(26-19(32)14(24)10-29)9-13-5-3-2-4-6-13/h2-6,14-18,29-31H,7-12,24H2,1H3,(H,25,35)(H,26,32)(H,27,34)(H,28,33)(H,36,37)/t14-,15-,16-,17-,18-/m0/s1 |
InChI Key |
OWPZRLFKADGHIP-ATIWLJMLSA-N |
Isomeric SMILES |
CSCC[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CO)N |
Canonical SMILES |
CSCCC(C(=O)NC(CO)C(=O)O)NC(=O)C(CO)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















